molecular formula C17H13F2NO4 B2594458 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 2034258-03-0

3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2594458
CAS No.: 2034258-03-0
M. Wt: 333.291
InChI Key: OXACNCZNJZPICX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a synthetic benzamide derivative designed for advanced pharmacological and chemical research. This compound features a 3,4-difluorinated benzene ring, a central hydroxyethyl linker, and two distinct furan heterocycles (furan-2-yl and furan-3-yl), a structural motif common in compounds investigated for central nervous system (CNS) targets . Benzamide derivatives with similar architectures are frequently explored as building blocks for novel therapeutics, particularly as agonists or antagonists for G protein-coupled receptors (GPCRs), which are prominent targets for neurological disorders . The presence of the difluorobenzamide group and heterocyclic furan rings is known to influence the molecule's binding affinity and metabolic stability, making it a valuable scaffold in structure-activity relationship (SAR) studies . In research settings, this compound's potential mechanism of action may involve interaction with key neurological GPCR targets . Its applications span across medicinal chemistry for hit-to-lead optimization, in vitro biological screening for various activities, and neuroscience research aimed at understanding receptor signaling pathways . The compound is offered with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Specifications • CAS Number: Contact us for availability • Molecular Formula: Information to be confirmed • Molecular Weight: Information to be confirmed • Purity: ≥95% (HPLC) • Shipping: Ambient temperature • Storage: -20°C

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXACNCZNJZPICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 3,4-difluorobenzoyl chloride with furan derivatives under palladium-catalyzed conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield furan-2-carbaldehyde or furan-3-carbaldehyde derivatives, while reduction can produce furan-2-ylmethanol or furan-3-ylmethanol.

Scientific Research Applications

3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups and furan rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural comparisons with analogous benzamides are summarized below:

Compound Name Substituents/Functional Groups Key Features Potential Applications References
Target Compound 3,4-difluorobenzamide, di-furan hydroxyethyl Fluorine (3,4-), hydroxyl, furan (2- and 3-yl) Pharmaceutical (inferred) -
Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide) 2-fluorobenzoyl, 2,3-difluoroaniline Trifluorinated, coplanar aromatic rings, 1D hydrogen bonds Structural studies
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxyphenyl Strongly electron-withdrawing CF₃, ether linkage Pesticide
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Dichlorophenyl, ethoxymethoxy Chlorine substituents, flexible ether chain Pesticide
Gov. Bill Compound (Isopropyl 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide) Dichloro, dimethylamino cyclohexyl, isopropyl Basic dimethylamino group, lipophilic Cl and cyclohexyl Pharmaceutical (structural)

Fluorine vs. Chlorine Substitutions

  • Electron Effects : Fluorine’s high electronegativity increases the benzamide’s electron-deficient character, enhancing interactions with electron-rich biological targets. In contrast, chlorine’s larger size and polarizability contribute to stronger van der Waals interactions but reduce metabolic stability .

Heterocyclic Substituents

  • Furan vs. Phenyl : The target’s furan rings introduce oxygen atoms capable of hydrogen bonding (e.g., C-H···O interactions), unlike purely aromatic substituents in Fo23. This may alter crystal packing or receptor binding .
  • Comparison with Flutolanil : Flutolanil’s trifluoromethyl group increases hydrophobicity, favoring membrane penetration in pesticides, whereas the target’s hydroxyl group enhances polarity, likely directing it toward pharmaceutical applications .

Solid-State and Hydrogen Bonding

  • Fo23’s Crystal Structure : Features coplanar aromatic rings (interplanar angle 0.5°) and 1D amide···amide hydrogen bonds along the a-axis .
  • The di-furan groups could disrupt coplanarity, reducing stacking efficiency compared to Fo23 .

Research Findings and Implications

Fluorine’s Role in Bioactivity

Fluorination at the 3,4-positions may optimize the target compound’s binding to enzymes or receptors, as seen in fluorinated pharmaceuticals like ciprofloxacin . The di-furan side chain could mimic natural substrates, enhancing selectivity for targets like kinases or GPCRs.

Solubility and Permeability Trade-offs

The hydroxyl group improves solubility but may limit blood-brain barrier penetration. In contrast, Fo23’s lack of polar groups favors crystallinity but reduces bioavailability .

Biological Activity

3,4-Difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound with potential biological activity due to its unique structural features, including fluorinated benzene and furan rings. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₂H₁₁F₂N₁O₃
Molecular Weight 287.28 g/mol
CAS Number 1428367-47-8

The structure includes two furan rings and a hydroxyethyl group, which may contribute to its biological properties.

Antiviral Activity

Research indicates that compounds with furan moieties often exhibit antiviral properties. For instance, studies have shown that certain furan derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. The specific activity of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide against various viruses remains to be extensively characterized.

Anticancer Potential

Compounds similar in structure have been investigated for their anticancer properties. For example, benzamide derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. The presence of fluorine atoms in the structure may enhance the compound's binding affinity to target proteins, potentially increasing its efficacy as an anticancer agent.

Synthesis Methods

The synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves several steps:

  • Formation of Furan Rings : The furan rings can be synthesized using methods such as the Paal-Knorr synthesis.
  • Introduction of Hydroxyethyl Group : Alkylation reactions can introduce the hydroxyethyl group onto the furan structure.
  • Fluorination : Electrophilic aromatic substitution can be used to introduce fluorine atoms onto the benzene ring.
  • Amide Formation : The final step involves coupling the furan derivative with an appropriate amine to form the amide bond.

Research Findings and Case Studies

  • In Vitro Studies : Preliminary studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide may possess similar properties.
    • Example : A study on a related benzamide showed IC50 values in the micromolar range against breast cancer cell lines, indicating significant potential for further investigation .
  • Mechanistic Insights : Research has indicated that compounds with similar structures can inhibit key metabolic pathways in cancer cells by targeting enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Q & A

Q. What synthetic strategies are recommended for preparing 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, starting with the preparation of the 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl amine intermediate. Acylation with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions is recommended. To ensure stereochemical control during the formation of the hydroxyethylamine intermediate, chiral resolution via diastereomeric salt formation or enantioselective catalysis (e.g., using organocatalysts) should be employed. Characterization via chiral HPLC or polarimetry is critical .

Q. How can the molecular structure and conformation of this compound be rigorously characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformation and hydrogen-bonding networks. If crystallization fails, use nuclear Overhauser effect spectroscopy (NOESY) NMR to infer spatial proximity of furan and benzamide groups. Computational geometry optimization (DFT at B3LYP/6-31G* level) can validate experimental data .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., MC38, HeLa).
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Test adenosine A2A receptor (A2AR) binding due to furan’s role in similar compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s furan and fluorobenzamide moieties?

  • Methodological Answer :
  • Furan modifications : Replace furan-2-yl/furan-3-yl with thiophene or pyrrole to assess electronic effects. Use Suzuki coupling for diversification.
  • Fluorine substitution : Synthesize analogs with mono-/tri-fluoro or chloro substituents on the benzamide ring.
  • Hydroxyethyl group : Replace with methyl, acetyl, or aminoethyl groups to probe hydrogen-bonding contributions.
    Validate SAR using in vitro bioassays and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What pharmacokinetic challenges are anticipated, and how can they be addressed?

  • Methodological Answer :
  • Solubility : The compound’s logP (estimated >3) suggests poor aqueous solubility. Use amorphous solid dispersions or cyclodextrin complexes.
  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., CF3) to block oxidation.
  • Bioavailability : Pharmacokinetic profiling in rodents (IV vs. oral dosing) to calculate F%. Nanoformulation (e.g., liposomes) may enhance absorption .

Q. How should contradictory data between in vitro bioactivity and in vivo efficacy be resolved?

  • Methodological Answer :
  • Mechanistic deconvolution : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., A2AR).
  • ADME profiling : Quantify plasma/tissue concentrations via LC-MS to confirm adequate exposure.
  • Metabolite identification : HR-MS/MS to detect inactive or toxic metabolites that explain efficacy gaps .

Q. Can synergistic effects be engineered by combining this compound with other pharmacophores?

  • Methodological Answer : Design hybrid molecules by conjugating the benzamide core with known bioactive moieties:
  • Anticancer : Attach platinum(II) complexes (cisplatin analogs) via a hydrolyzable linker.
  • Antiviral : Integrate thiazole or isoxazole fragments (see ) to target viral proteases.
    Evaluate synergy via Chou-Talalay combination index (CI) assays .

Q. What computational tools are recommended for predicting off-target interactions and toxicity?

  • Methodological Answer :
  • Off-target prediction : Use SwissTargetPrediction or PharmMapper to identify unintended kinase/PROtease targets.
  • Toxicity profiling : Run ProTox-II for hepatotoxicity and AMES mutagenicity alerts.
  • Molecular dynamics (MD) : Simulate binding to hERG channels (40 ns trajectories) to assess cardiotoxicity risk .

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